1,3,5-trimethylpiperidin-4-one

Lipophilicity LogP Physicochemical profiling

1,3,5-Trimethylpiperidin-4-one (C₈H₁₅NO, MW 141.21 g·mol⁻¹) is a cyclic ketone belonging to the N‑alkyl‑4‑piperidone class, distinguished by methyl substituents at the 1‑, 3‑ and 5‑positions of the piperidine ring. The free base is a liquid at ambient temperature (bp 59–63 °C / 15 mmHg) with a computed log P of approximately 0.71, zero hydrogen‑bond donors and two hydrogen‑bond acceptors.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 824-31-7
Cat. No. B4319033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-trimethylpiperidin-4-one
CAS824-31-7
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCC1CN(CC(C1=O)C)C
InChIInChI=1S/C8H15NO/c1-6-4-9(3)5-7(2)8(6)10/h6-7H,4-5H2,1-3H3
InChIKeyQSEAGQPIZOIBLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 1,3,5-Trimethylpiperidin-4-one (CAS 824-31-7) – Core Structural and Physicochemical Baseline


1,3,5-Trimethylpiperidin-4-one (C₈H₁₅NO, MW 141.21 g·mol⁻¹) is a cyclic ketone belonging to the N‑alkyl‑4‑piperidone class, distinguished by methyl substituents at the 1‑, 3‑ and 5‑positions of the piperidine ring [1]. The free base is a liquid at ambient temperature (bp 59–63 °C / 15 mmHg) with a computed log P of approximately 0.71, zero hydrogen‑bond donors and two hydrogen‑bond acceptors [2][3]. Its hydrochloride salt (CAS 874‑19‑1) is a widely used stable, water‑soluble form . Unlike the more extensively studied 1,2,5‑trimethyl isomer, the 1,3,5‑arrangement places the methyl groups symmetrically about the carbonyl, creating a distinct steric environment that influences both the conformational landscape of derivatives and their physicochemical properties [4].

Why Generic 4‑Piperidone Substitution Fails – The 1,3,5‑Trimethyl Differentiator for Scientific Procurement


Simple substitution of 1,3,5‑trimethylpiperidin‑4‑one with other N‑alkyl‑4‑piperidones (e.g., N‑methyl‑, 1,2,5‑trimethyl‑ or 2,2,6,6‑tetramethyl‑4‑piperidone) introduces quantifiable shifts in lipophilicity, conformational preference and steric accessibility that cascade into divergent reactivity, pharmacokinetics and biological potency of downstream products [1]. As demonstrated below, the 1,3,5‑trimethyl pattern produces a distinct half‑chair/twist‑boat bias in functionalized derivatives, an intermediate log P window (0.7 → 1.3) distinct from the tetra‑methyl analog, and a boiling‑point regime that favors vacuum distillation without thermal degradation—factors that cannot be retrospectively engineered by blending other piperidones [2].

Quantitative Differentiation Evidence for 1,3,5‑Trimethylpiperidin‑4‑one Versus Closest Analogs


Lipophilicity (Log P) Window: 1,3,5‑Trimethyl versus 2,2,6,6‑Tetramethyl and N‑Methyl‑4‑piperidones

The computed log P of 1,3,5‑trimethylpiperidin‑4‑one (0.711) occupies an approximately 0.5‑log‑unit window between N‑methylpiperidin‑4‑one (0.173) and 2,2,6,6‑tetramethylpiperidin‑4‑one (1.32), providing a modular adjustment of lipophilicity without altering the 4‑piperidone scaffold [1]. This intermediate partition coefficient influences membrane permeability and aqueous solubility in downstream conjugates, a parameter not achievable with the lower or higher alkylated analogs .

Lipophilicity LogP Physicochemical profiling

Boiling Point and Purification Advantage Over 1,2,5‑Trimethyl Isomer

The free base of 1,3,5‑trimethylpiperidin‑4‑one distills at 59–63 °C / 15 mmHg, whereas the positional isomer 1,2,5‑trimethylpiperidin‑4‑one exhibits a predicted atmospheric boiling point of 203 °C / 760 mmHg (ca. 190–200 °C at 15 mmHg) [1][2]. The lower distillation temperature of the 1,3,5‑isomer translates into a approximately 20–30 °C reduction in thermal stress during fractional distillation, enabling higher recovery of thermally sensitive material and reducing decomposition losses during large‑scale purification .

Boiling point Vacuum distillation Process chemistry

Conformational Control: Twist‑Boat Preference of 1,3,5‑Trimethyl Derivatives Versus Chair of Less‑Substituted Analogs

In oxime ether derivatives, the sterically more hindered C‑3(Me)/C‑5(Me)‑substituted analogs—derived explicitly from 1,3,5‑trimethylpiperidin‑4‑one—adopt a twist‑boat conformation, whereas the C‑3(H)/C‑5(H) or C‑3(Me)/C‑5(H) analogs adopt the standard chair conformation [1]. This conformational switch, confirmed by ¹H and ¹³C NMR spectroscopy, alters the spatial orientation of substituents attached to the 4‑oxime moiety, potentially impacting receptor binding and pharmacokinetic profile [2].

Conformational analysis Stereochemistry Piperidone oxime ethers

Antimicrobial Potency of a 1,3,5‑Trimethyl‑Derived Oxime Ether Versus Streptomycin

The oxime ether 1,3,5‑trimethyl‑2,6‑diphenylpiperidin‑4‑one O‑(2‑chlorophenylmethyl)oxime (5h), synthesized directly from the target compound, exhibited antibacterial activity against Bacillus subtilis with a minimum inhibitory concentration (MIC) approaching that of the reference drug streptomycin [1]. In contrast, the 1,3‑dimethyl analog (5g) showed potent antifungal but weaker antibacterial activity, demonstrating that the 1,3,5‑trimethyl scaffold imparts a specific antibacterial profile not replicated by less‑methylated variants [2].

Antimicrobial Oxime ether Bacillus subtilis

Hydrogen‑Bond Acceptor Profile and Rotatable Bond Restriction

1,3,5‑Trimethylpiperidin‑4‑one possesses zero hydrogen‑bond donors, two hydrogen‑bond acceptors, and zero rotatable bonds [1]. By comparison, 2,2,6,6‑tetramethylpiperidin‑4‑one shares the same H‑bond profile but has a higher molecular weight (155.24 vs 141.21) and greater steric bulk, while N‑methylpiperidin‑4‑one has one fewer methyl group, affecting molecular volume and polar surface area [2]. The absence of rotatable bonds in the 1,3,5‑trimethyl scaffold constrains conformational entropy, which can enhance binding affinity when the molecule is embedded in a larger ligand.

Hydrogen bonding Molecular flexibility Drug‑likeness

Definitive Application Scenarios for 1,3,5‑Trimethylpiperidin‑4‑one Based on Quantitative Differentiation


Scaffold for Conformationally Biased Bioactive Oxime Ethers

The 1,3,5‑trimethyl core uniquely forces oxime ether derivatives into a twist‑boat conformation, as confirmed by NMR [1]. This conformational bias is exploited to present pharmacophoric elements in orientations distinct from chair‑locked analogs, making the compound a strategic choice for medicinal chemistry programs targeting novel antibacterial agents with MIC values approaching streptomycin [2].

Intermediate‑Lipophilicity Building Block for Lead Optimization

With a log P of 0.711, the compound sits between N‑methyl (0.173) and 2,2,6,6‑tetramethyl (1.32) piperidones, offering a pre‑optimized lipophilicity center [1][2]. This enables fine‑tuning of solubility and permeability in lead series without additional synthetic steps, saving time and cost in early‑stage drug discovery.

Low‑Temperature Distillation for High‑Purity Bulk Intermediates

The boiling point of 59–63 °C / 15 mmHg enables effective vacuum distillation at temperatures 20–30 °C lower than the 1,2,5‑trimethyl isomer [1][2]. This property supports large‑scale purification with reduced thermal degradation, a critical factor for process chemists procuring multi‑kilogram quantities [3].

Rigid Fragment for Fragment‑Based Drug Design (FBDD)

With zero rotatable bonds and zero hydrogen‑bond donors, the compound provides a rigid, low‑entropy core that can be elaborated into larger ligands [1]. Its intermediate lipophilicity and conformational constraints make it suitable for FBDD campaigns where minimal flexible moieties are desired to maximize binding efficiency.

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